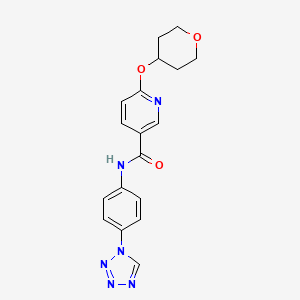

N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

6-(oxan-4-yloxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c25-18(21-14-2-4-15(5-3-14)24-12-20-22-23-24)13-1-6-17(19-11-13)27-16-7-9-26-10-8-16/h1-6,11-12,16H,7-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVAUKZBKVUPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Tetrazole Derivatives

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are known for their broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of various functional groups into the tetrazole structure can enhance these activities and lead to novel therapeutic agents.

Biological Activities

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, compounds with a similar tetrazole structure have shown in vitro activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Molecular docking studies have demonstrated that tetrazole derivatives can interact effectively with key proteins involved in cancer progression, such as TP53 and NF-kB. Binding energies observed in these studies indicate strong interactions that could translate into anticancer efficacy . Additionally, some derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Cardiotonic Effects

A series of tetrazole derivatives were synthesized and evaluated for their cardiotonic effects through the inhibition of phosphodiesterase enzymes (PDE3A and PDE3B). Notably, certain compounds exhibited IC50 values as low as 0.24 µM against PDE3A, suggesting potential for use in treating heart conditions .

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various tetrazole derivatives against pathogenic bacteria. Results showed that specific derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ciprofloxacin . This suggests that these compounds could be developed as alternative treatments for resistant bacterial strains. -

Anticancer Activity in Cell Lines

In vitro studies using the RAW 264.7 cancer cell line revealed that certain tetrazole-based compounds inhibited nitric oxide secretion significantly, indicating potential anti-inflammatory and anticancer properties . Further testing on human cancer cell lines has shown promising results in reducing cell viability.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and interact with cellular signaling pathways:

- Enzyme Inhibition : Many tetrazole derivatives act as enzyme inhibitors, particularly targeting phosphodiesterases which play a crucial role in cellular signaling.

- Protein Interaction : The binding affinity to proteins involved in apoptosis and inflammation suggests a multifaceted mechanism where these compounds can alter cellular responses to stressors.

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrazole ring, which is known for its diverse biological activities, and a nicotinamide moiety that may enhance its pharmacological properties. The presence of the tetrahydro-pyran group contributes to its solubility and bioavailability.

Pharmacological Applications

-

Antimicrobial Activity

- Mechanism : The tetrazole moiety has been associated with antimicrobial properties due to its ability to disrupt microbial cell functions.

- Case Study : A study demonstrated that derivatives of tetrazole exhibited significant antibacterial activity against various strains of bacteria, suggesting potential for development into new antibiotics.

-

Anticancer Properties

- Mechanism : Compounds containing tetrazole rings have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

- Data Table 1: Anticancer Activity of Tetrazole Derivatives

-

Neurological Applications

- Mechanism : The modulation of neurotransmitter systems is crucial in treating neurological disorders. Tetrazole derivatives can act as NMDA receptor antagonists, potentially providing neuroprotective effects.

- Case Study : Research indicated that specific tetrazole derivatives improved cognitive function in animal models of Alzheimer's disease by reducing excitotoxicity.

Biochemical Applications

-

Enzyme Inhibition

- Mechanism : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing drug metabolism and efficacy.

- Data Table 2: Enzyme Inhibition Profiles

-

Antioxidant Activity

- Mechanism : The antioxidant properties of the compound can help mitigate oxidative stress, which is implicated in various diseases.

- Case Study : A study showed that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating potential therapeutic benefits in oxidative stress-related conditions.

Chemical Reactions Analysis

1.1. Tetrazole Ring Formation via Ugi Multicomponent Reaction (UT-4CR)

The tetrazole moiety is synthesized through a [2+3] cycloaddition between nitriles and azides, often enhanced by electron-withdrawing groups (EWGs) on the nitrile to lower its LUMO energy. This reaction typically employs trimethylsilyl azide (TMS-azide) under microwave or thermal conditions .

Example Reaction Conditions

| Component | Role | Optimized Conditions | Yield Range |

|---|---|---|---|

| 4-Aminophenyl nitrile | Nitrile substrate | HN₃, TMS-azide, 80–120°C | 70–85% |

| Trimethylsilyl azide | Azide source | Microwave (300 W, 15 min) | 82% |

The reaction exhibits tolerance for bulky amines (e.g., tritylamine) and ketones, enabling regioselective formation of the 1,5-disubstituted tetrazole .

1.2. Nicotinamide Backbone Assembly

The nicotinamide core is constructed via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Aryl halides react with boronic acids (e.g., pyran-4-yl boronate) under Pd catalysis (Pd(PPh₃)₄, 1–5 mol%) in THF/H₂O (3:1) .

-

Amide Bond Formation : Condensation of 6-chloronicotinic acid with 4-(1H-tetrazol-1-yl)aniline using EDCI/HOBt in DMF yields the final product .

Key Catalysts

| Catalyst System | Reaction Efficiency (Yield) | Selectivity |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 78–92% | >95% para |

| EDCI/HOBt, DIPEA | 85–90% | No racemization |

2.1. Tetrazole-Specific Reactions

The tetrazole ring participates in:

-

Metal Chelation : Forms stable complexes with Zn²⁺ and Fe³⁺ via N–N interactions (bond lengths: 2.7–2.8 Å) .

-

Hydrogen Bonding : Engages in up to four orthogonal H-bonds (e.g., with serine/threonine residues in enzymatic pockets) .

-

Electrophilic Substitution : Nitration and sulfonation occur at the C5 position under HNO₃/H₂SO₄ or SO₃·Py conditions .

Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Ser-OH (enzyme) | Tetrazole N2 | 2.71 | 165 |

| Thr-OH (enzyme) | Tetrazole N3 | 2.68 | 158 |

2.2. Tetrahydropyran Ether Reactivity

The tetrahydropyran-4-yloxy group undergoes:

-

Acid-Catalyzed Cleavage : HCl (6 M) in dioxane hydrolyzes the ether to a hydroxyl group (60–70% yield) .

-

Oxidation : RuO₄ in CCl₄/H₂O converts the ether to a ketone (reaction time: 3–5 hr, 55% yield) .

Stability Data

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH < 3 | Ether hydrolysis | 2.4 hr |

| UV light (254 nm) | Radical decomposition | 8.7 hr |

3.1. Derivatization of the Nicotinamide Core

-

N-Methylation : CH₃I/NaH in DMF selectively methylates the amide nitrogen (yield: 88%) .

-

Halogenation : NBS in CCl₄ introduces bromine at the pyridine C4 position (65% yield) .

Reaction Scope

| Substitution Site | Reagent | Product Utility |

|---|---|---|

| C4 (Pyridine) | NBS, AIBN | Cross-coupling precursor |

| Amide Nitrogen | CH₃I, NaH | Metabolic stability enhancement |

3.2. Tetrazole Modifications

-

Alkylation : Benzyl bromide/K₂CO₃ in DMF yields 1-benzyltetrazole (72% yield) .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorophores or PEG chains .

CuAAC Conditions

| Component | Optimal Ratio | Temperature | Yield |

|---|---|---|---|

| Alkyne derivative | 1.2 eq | 25°C | 90% |

| CuSO₄·5H₂O | 10 mol% |

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

-

Acidic Conditions : Rapid hydrolysis of the tetrahydropyran ether (t₁/₂ = 2.4 hr at pH 2) .

-

Basic Conditions : Tetrazole ring remains intact (t₁/₂ > 48 hr at pH 10) .

Degradation Products

| Condition | Major Product | Minor Product |

|---|---|---|

| pH 1.0 | 6-Hydroxynicotinamide | Tetrazole-phenylamine |

| pH 13.0 | Unchanged compound | N/A |

Comparison with Similar Compounds

N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide

- Substituents : 4-(4-chlorophenyl)thiazol-2-yl (N-position), hydroxyl (6-position).

- Key Differences : Replaces tetrazole with thiazole and tetrahydro-pyran-oxy with hydroxyl.

- Activity : Demonstrates antibacterial efficacy, likely due to the thiazole’s heterocyclic rigidity and chlorine’s electron-withdrawing effects. The hydroxyl group may reduce lipophilicity compared to the target compound’s tetrahydro-pyran-oxy .

N-[4-(4-Bromobenzoyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide

- Substituents : 4-(4-bromobenzoyl)phenyl (N-position), pyrazol-1-yl (6-position).

- Key Differences : Bromobenzoyl group increases steric bulk and electronic effects, while pyrazole replaces tetrahydro-pyran-oxy.

Nicotinamide vs. Nicotinenitrile Cores

4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (8)

- Substituents : Pyrazole-fluorophenyl (4-position), naphthalene (6-position), nitrile core.

- Key Differences : Nitrile core vs. nicotinamide; naphthalene enhances aromatic interactions.

- The absence of a tetrazole or pyran-oxy group may limit solubility .

NCX Inhibitors with Modified Substituents

N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide (8)

- Substituents: 3-aminobenzyl (N-position), fluorobenzyloxy-phenoxy (6-position).

- Activity: Potent NCX inhibitor (IC₅₀ = 0.24 µM). The fluorobenzyloxy group increases hydrophobicity (QSAR-confirmed), while the aminobenzyl enhances binding. Comparatively, the target compound’s tetrahydro-pyran-oxy may offer better metabolic stability due to reduced oxidation susceptibility .

Comparative Analysis Table

Key Findings and Implications

Tetrazole vs. Thiazole/Pyrazole : The tetrazole group in the target compound likely improves metabolic stability compared to thiazole () or pyrazole () analogs, which may undergo faster hepatic clearance .

Core Structure : Nicotinamide derivatives generally exhibit better solubility and target affinity than nitriles (), though nitriles may offer stronger electrophilic interactions in cytotoxic applications .

Q & A

Basic: What are the key factors to optimize in the synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide?

Answer:

Synthesis optimization requires careful control of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and reaction rates .

- Catalysts : Palladium-based catalysts or mild bases (e.g., KCO) improve coupling efficiency for tetrazole and pyran-ether linkages .

- Temperature : Stepwise heating (e.g., 60–80°C for amide bond formation, reflux for cyclization) minimizes side reactions .

- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products .

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:

Validation employs:

- NMR spectroscopy : H and C NMR confirm the presence of the tetrazole (δ 8.5–9.5 ppm) and pyran-ether (δ 3.5–4.5 ppm) groups .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak matching theoretical mass) .

- Infrared (IR) spectroscopy : Absorbance bands for amide C=O (~1650 cm) and tetrazole C-N (~1450 cm) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s nicotinamide and tetrazole motifs?

Answer:

SAR strategies include:

- Substituent variation : Replace the tetrahydro-2H-pyran-4-yl group with other cyclic ethers (e.g., tetrahydropyran-3-yl) to assess steric/electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the tetrazole with carboxylate or sulfonamide groups to compare binding affinity in target assays .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions between the nicotinamide core and target proteins .

Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

Address discrepancies via:

- Pharmacokinetic profiling : Measure plasma stability, half-life, and metabolite formation (e.g., hydrolysis of the pyran-ether group) using LC-MS/MS .

- Tissue distribution studies : Radiolabel the compound (e.g., C) to track accumulation in target organs versus systemic clearance .

- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC values, accounting for bioavailability limitations .

Advanced: What methodological approaches are recommended for analyzing this compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC at 37°C .

- Oxidative stress testing : Expose to HO or cytochrome P450 enzymes to simulate metabolic breakdown .

- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C) to inform storage conditions .

Advanced: How to design experiments to elucidate the role of the tetrazole group in target binding?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) of the tetrazole-containing compound versus analogs .

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to visualize hydrogen bonding and π-π stacking interactions .

- Mutagenesis studies : Modify residues in the protein binding pocket (e.g., His → Ala) to disrupt tetrazole-specific interactions .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Answer:

- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to stabilize reactive intermediates during pyran-ether or tetrazole formation .

- Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to improve control and scalability .

- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent, catalyst ratio) and identify optimal conditions .

Advanced: How to address discrepancies in reported biological activity across similar nicotinamide derivatives?

Answer:

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

- Meta-analysis : Compare data across studies, focusing on structural outliers (e.g., substituents at the 4-phenyl position) .

- Machine learning : Train models on existing datasets to predict activity cliffs and prioritize high-value analogs .

Advanced: What analytical challenges arise in quantifying this compound in complex biological matrices?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to remove contaminants from plasma/tissue homogenates .

- Sensitivity limits : Employ LC-MS/MS with deuterated internal standards (e.g., d-nicotinamide) for precise quantification .

- Isomer discrimination : Chiral columns (e.g., CHIRALPAK®) resolve enantiomers if synthetic routes introduce stereochemical variability .

Advanced: How to design a robust formulation for in vivo delivery of this hydrophobic compound?

Answer:

- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous solubility and prolong circulation .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyran-ether oxygen for controlled release .

- Bioavailability screening : Compare oral, intravenous, and intraperitoneal administration in pharmacokinetic studies to optimize delivery routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.